3-(4-bromophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
This compound belongs to the triazolopyrimidinone family, characterized by a fused triazole-pyrimidine core. The structure features a 4-bromophenyl group at position 3 and a 4-(trifluoromethyl)benzyl substituent at position 5.
Properties
IUPAC Name |
3-(4-bromophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrF3N5O/c19-13-5-7-14(8-6-13)27-16-15(24-25-27)17(28)26(10-23-16)9-11-1-3-12(4-2-11)18(20,21)22/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTFBNCKSXQCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-bromophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolo-pyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHBrFNO
- Molecular Weight : 450.2 g/mol
- CAS Number : 893921-67-0
The structure of this compound features a triazolo ring fused with a pyrimidine moiety, which is known to influence its biological activity significantly.
Biological Activity Overview
Research indicates that compounds within the triazolo-pyrimidine family exhibit various biological activities, including:
- Anticancer Activity : Several studies have demonstrated that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation. For instance, compounds similar to our target compound have shown promising antiproliferative effects against multiple cancer cell lines such as HeLa and A549, with IC values in the low nanomolar range .
- Tubulin Polymerization Inhibition : Some triazolo-pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization. This mechanism is crucial for disrupting cancer cell division. Notably, compounds with structural similarities to our target have been shown to inhibit tubulin polymerization more effectively than established drugs like combretastatin A-4 .
Case Studies and Research Findings
-
Antiproliferative Effects :
- In a study evaluating various substituted triazolo-pyrimidines, compounds with halogen substitutions at specific positions demonstrated significant growth inhibition in cancer cell lines. For example, a derivative with a 4-bromo substitution exhibited an IC of approximately 83 nM against HeLa cells .
- Mechanism of Action :
- Selectivity and Toxicity :
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazolo-pyrimidine derivatives, including the compound , as anticancer agents. The compound has been shown to inhibit tubulin polymerization, a crucial process in cancer cell division. For instance, derivatives with similar structures have demonstrated potent antiproliferative activity against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3-(4-bromophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from simpler precursors. The structure-activity relationship studies indicate that modifications at the benzyl and bromophenyl moieties can significantly influence biological activity. For example, varying the substituents on the phenyl rings can enhance or diminish potency against specific cancer cell lines .
Pharmacological Studies
Pharmacological evaluations have indicated that this compound exhibits a favorable pharmacokinetic profile. Studies measuring solubility and permeability have shown promising results, suggesting potential for oral bioavailability .
Comparative Efficacy
In comparative studies with other known anticancer agents such as combretastatin A-4 (CA-4), derivatives of this compound have demonstrated enhanced efficacy in inhibiting tumor growth in vitro and in vivo models .
Case Studies
- In Vitro Studies : A study evaluated the effects of various triazolo-pyrimidine derivatives on A549 and MDA-MB-231 cell lines. The results indicated that compounds with trifluoromethyl substitutions showed increased cytotoxicity compared to their non-substituted counterparts.
- In Vivo Models : Animal studies have confirmed the anticancer properties of similar triazolo-pyrimidine compounds, where treated groups exhibited reduced tumor sizes compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazolopyrimidinone scaffold is versatile, with modifications at positions 3 and 6 significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives
Electronic and Steric Effects
- Bromophenyl vs. Chlorophenyl (Position 3):
The bromine atom in the target compound provides greater steric hindrance and stronger electron-withdrawing effects compared to chlorine in analog 3-(4-chlorophenyl)-6-[(4-methylphenyl)methyl]-... . This may improve target binding affinity in hydrophobic environments. - Trifluoromethylbenzyl vs. Methylbenzyl (Position 6):
The CF3 group in the target compound increases electronegativity and lipophilicity (logP ~3.5 estimated), whereas the methyl group in the analog enhances solubility but reduces metabolic stability .
Structural Planarity and Conjugation
The triazolopyrimidine core in all analogs is highly planar, with maximum deviations of <0.03 Å from coplanarity, as seen in 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-... . However, substituents at position 6 influence dihedral angles:
- The target compound’s 4-(trifluoromethyl)benzyl group likely induces a larger dihedral angle (>80°) with the core, reducing conjugation with the aryl ring compared to smaller substituents like methyl .
Research Findings and Limitations
- Synthetic Challenges: The trifluoromethylbenzyl group in the target compound requires multi-step synthesis, including Suzuki coupling and azide-alkyne cyclization, with yields <60% .
- Data Gaps: Direct biological data for the target compound are scarce; most inferences derive from structural analogs. Further studies on solubility, toxicity, and in vivo efficacy are needed.
Q & A
Q. Table 1: Impact of Substituents on Antiviral Activity
| Position | Substituent | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 3 | 4-Bromophenyl | 0.45 | Optimal steric bulk |
| 6 | 4-Trifluoromethylbenzyl | 0.32 | Enhanced lipophilicity |
Q. How can crystallographic data discrepancies be resolved during structural refinement?
- Methodology :
- Software : Use SHELXL for high-resolution refinement, leveraging constraints for disordered trifluoromethyl groups .
- Validation : Compare experimental bond lengths (e.g., C-Br: ~1.89 Å) with theoretical values from density functional theory (DFT) calculations .
Q. What experimental designs are robust for analyzing contradictory biological activity data?
- Methodology :
- Split-Plot Design : Assign variables (e.g., substituent type, dosage) to main plots and subplots to isolate confounding factors .
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare means across replicates (minimum n=4) .
Q. How can computational modeling enhance mechanistic understanding of nsP1 inhibition?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions between the triazolopyrimidinone core and nsP1’s SAM-binding pocket .
- MD Simulations : Perform 100-ns trajectories to evaluate stability of hydrogen bonds with residues like Lys²⁶⁴ and Asp²⁶⁵ .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
